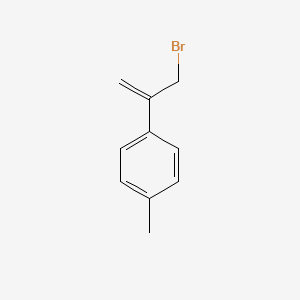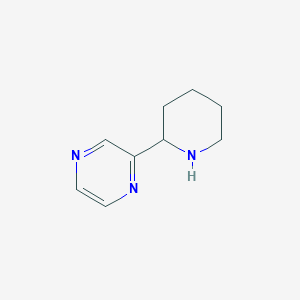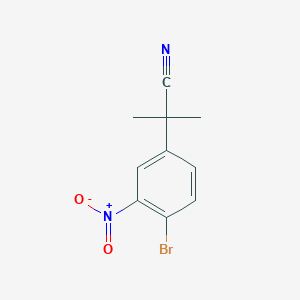
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile is an organic compound characterized by the presence of a nitro group, a bromine atom, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, using bromine or a bromine-containing compound.
Formation of Propionitrile: The nitrile group is introduced through a reaction involving a suitable nitrile precursor, such as acetonitrile, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products Formed
Reduction: 2-Methyl-2-(3-amino-4-bromophenyl)propionitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds when used in Suzuki-Miyaura coupling.
Scientific Research Applications
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(3-nitrophenyl)propionitrile: Lacks the bromine atom, leading to different reactivity and applications.
2-Methyl-2-(4-bromophenyl)propionitrile:
2-Methyl-2-(3-amino-4-bromophenyl)propionitrile: The nitro group is reduced to an amine, altering its reactivity and biological activity.
Uniqueness
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile is unique due to the presence of both nitro and bromine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
101184-74-1 |
|---|---|
Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9BrN2O2/c1-10(2,6-12)7-3-4-8(11)9(5-7)13(14)15/h3-5H,1-2H3 |
InChI Key |
RRQKQEQSHUYZET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)


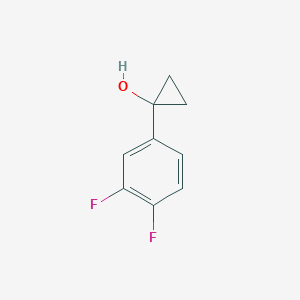
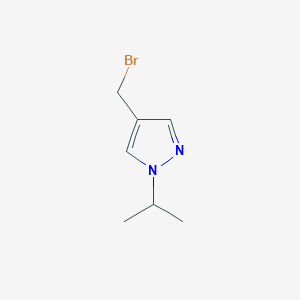
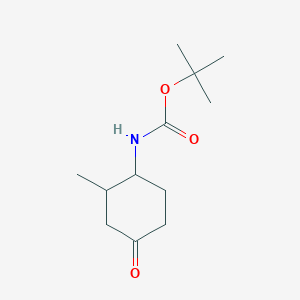
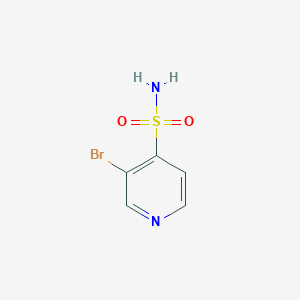
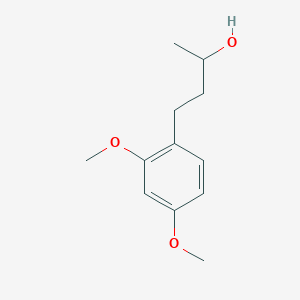
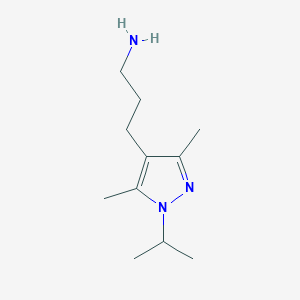

![5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13603391.png)
